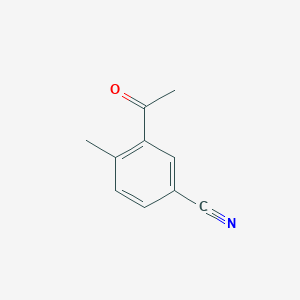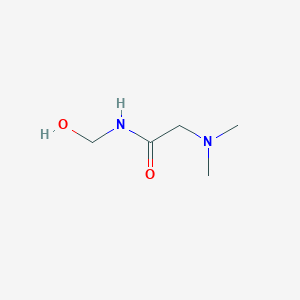
Acetamide,2-(dimethylamino)-N-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- is an organic compound with the molecular formula C5H12N2O2 It is a derivative of acetamide, featuring a dimethylamino group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- involves the reaction of 2-bromoacetamide with dimethylamine. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides are typically employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Primary or secondary amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxymethyl group can enhance solubility and facilitate transport across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)-acetamide: Similar structure but lacks the hydroxymethyl group.
Fluoroacetamide: Contains a fluorine atom instead of the dimethylamino group.
Uniqueness
Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- is unique due to the presence of both dimethylamino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields.
Propiedades
Fórmula molecular |
C5H12N2O2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-(hydroxymethyl)acetamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)3-5(9)6-4-8/h8H,3-4H2,1-2H3,(H,6,9) |
Clave InChI |
UROLZPDVAVUIBL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)
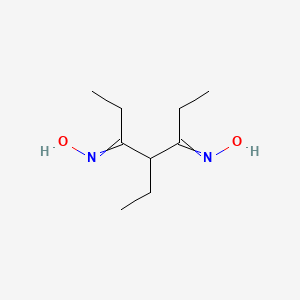
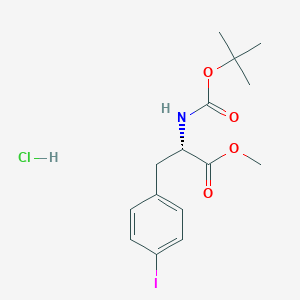
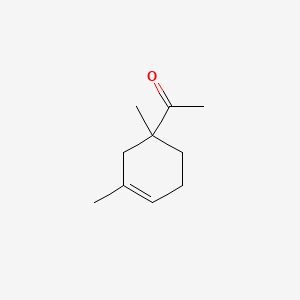
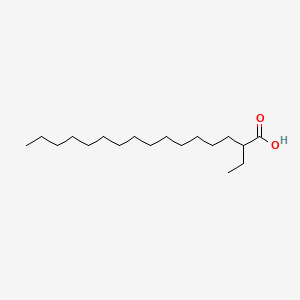
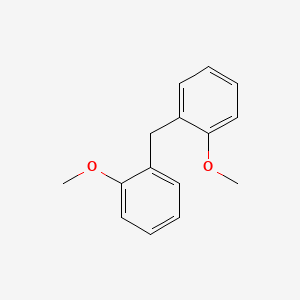
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
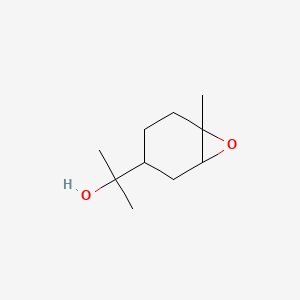


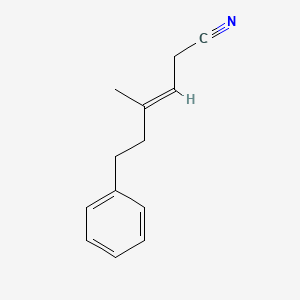
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
